
Toloxatone
概要
説明
トロキサトンは、1984年にフランスで初めて導入された抗うつ薬です。セロトニンやノルエピネフリンなどの神経伝達物質の分解を担う酵素であるモノアミンオキシダーゼA型(MAO-A)を選択的かつ可逆的に阻害する作用があります。 この酵素を阻害することで、トロキサトンは脳内のこれらの神経伝達物質のレベルを高め、うつ症状を軽減します .
2. 製法
合成経路と反応条件: トロキサトンの合成は、グリシドールとm-トルイジンを反応させて3-m-トルイジノプロパン-1,2-ジオールを生成することから始まります。 この中間体を次に、ナトリウムメトキシドの存在下で炭酸ジエチルと反応させると、分子内環状付加が起こり、トロキサトンが生成されます .
工業的生産方法: トロキサトンの工業的生産は、同じ合成経路に従いますが、大規模生産向けに最適化されています。これには、温度、圧力、触媒の使用などの反応条件を厳密に制御することで、最終生成物の高収率と高純度を確保することが含まれます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of toloxatone involves the reaction between glycidol and m-toluidine to produce 3-m-toluidinopropane-1,2-diol. This intermediate is then treated with diethyl carbonate in the presence of sodium methoxide, leading to an intermolecular cycloaddition that forms this compound .
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but is optimized for large-scale production. This involves precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
化学反応の分析
反応の種類: トロキサトンは、ヒドロキシル基やオキサゾリジノンなどの官能基の存在により、主に置換反応を起こします。特定の条件下では、酸化反応や還元反応にも参加することができます。
一般的な試薬と条件:
置換反応: 一般的な試薬には、ハロゲン化剤や求核剤が含まれます。条件としては、通常、中程度の温度とジクロロメタンなどの溶媒を使用します。
酸化反応: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で使用することができます。
還元反応: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を無水条件下で使用します。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ハロゲン化はハロゲン化誘導体を生成し、酸化はカルボン酸の生成につながる可能性があります。
科学的研究の応用
Pharmacological Mechanism
Toloxatone functions by inhibiting the activity of MAO-A, leading to increased levels of serotonin and norepinephrine in the synaptic cleft. Unlike traditional irreversible monoamine oxidase inhibitors, this compound allows for a more controlled modulation of neurotransmitter levels without prolonged side effects or dietary restrictions associated with tyramine intake .
Clinical Applications
-
Major Depressive Disorder
- Indication : this compound is indicated for the treatment of major depressive disorder, providing relief from depressive symptoms by enhancing neurotransmitter availability in the brain .
- Efficacy : Clinical studies have demonstrated that this compound significantly reduces depressive symptoms over a treatment period, although therapeutic effects may take several weeks to manifest .
-
Panic Disorder
- Mechanism : Research indicates that this compound may also reduce anxiety responses in panic disorder patients. A study involving patients exposed to 35% CO2 inhalation showed that those treated with this compound exhibited significantly reduced anxiety reactivity compared to placebo .
- Case Study : In a controlled trial with panic disorder patients, those receiving this compound reported a marked decrease in panic symptoms after short-term treatment, suggesting its potential as an adjunct therapy for anxiety disorders .
-
Interaction with Tyramine
- Pharmacokinetic Study : A study investigated the interaction between tyramine and this compound. It found that while this compound does not significantly influence blood pressure at therapeutic doses, higher doses of tyramine can lead to increased blood pressure when combined with this compound, indicating a need for careful monitoring during treatment .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other antidepressants and its unique properties:
Drug | Type | Mechanism | Efficacy in Depression | Dietary Restrictions |
---|---|---|---|---|
This compound | Reversible MAO-A Inhibitor | Inhibits MAO-A, increases serotonin/norepinephrine | Significant | Minimal |
Phenelzine | Irreversible MAO Inhibitor | Inhibits both MAO-A and MAO-B | Significant | High (tyramine risk) |
Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Inhibits serotonin reuptake | Significant | None |
Citalopram | Selective Serotonin Reuptake Inhibitor (SSRI) | Inhibits serotonin reuptake | Significant | None |
作用機序
トロキサトンは、モノアミンオキシダーゼA型(MAO-A)を選択的かつ可逆的に阻害することで効果を発揮します。この酵素は、ノルエピネフリン作動性ニューロンとセロトニン作動性ニューロンに見られ、セロトニンとカテコールアミン代謝を担っています。MAO-Aを阻害することにより、トロキサトンはシナプス間隙におけるこれらの神経伝達物質のレベルを高め、気分の改善と抑うつ症状の緩和につながります。 セロトニンとノルエピネフリンのレベルの上昇は、投与後すぐに起こりますが、治療効果を得るには数週間の毎日治療が必要です .
類似化合物との比較
トロキサトンは、MAO-Aを選択的かつ可逆的に阻害するという点で、モノアミンオキシダーゼ阻害薬の中で独特です。これにより、従来の不可逆的阻害剤に関連する副作用や相互作用のリスクが軽減されます。類似の化合物には以下が含まれます。
モクロベミド: うつ病の治療に使用される、もう1つのMAO-Aの可逆的阻害剤。
ベフロキサトン: 同じような用途を持つ、選択的かつ可逆的なMAO-A阻害剤。
シモキサトン: うつ病の治療に使用される、可逆的なMAO-A阻害剤
トロキサトンは、不可逆的阻害剤に必要な食事制限なしに、主要なうつ病の治療における安全性の高さとおさまりの良さから際立っています。
生物活性
Toloxatone is a reversible inhibitor of monoamine oxidase type A (RIMA) that has garnered attention for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, clinical effects, safety profile, and relevant case studies.
This compound primarily functions by inhibiting monoamine oxidase A (MAO-A), an enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation and anxiety control. Unlike traditional MAO inhibitors, this compound's reversible action allows for a shorter duration of inhibition, minimizing the risk of dietary interactions associated with tyramine and other amines.
Pharmacological Profile
Key Pharmacokinetic Properties:
- Absorption: Not well-documented.
- Distribution: Limited data available.
- Metabolism: Primarily hepatic.
- Elimination: Not well-characterized.
Pharmacodynamic Interactions:
this compound has been shown to interact with tyramine, a naturally occurring compound in certain foods that can cause hypertensive crises when combined with irreversible MAO inhibitors. Studies indicate that while this compound does not significantly affect blood pressure at therapeutic doses, higher doses may enhance tyramine's pressor effects .
Case Studies and Research Findings
-
Panic Disorder Study:
A study involving 18 patients with panic disorder assessed the effects of this compound on reactivity to inhaled carbon dioxide (35% CO2). Patients treated with this compound exhibited a significant reduction in panic symptoms compared to those receiving a placebo after seven days of treatment. This suggests that this compound may possess antipanic properties potentially linked to its serotonergic activity . -
Toxicity Reports:
In a review of 122 cases of acute this compound poisoning, symptoms were reported at doses as low as 2 g. Common adverse effects included nausea, dysuria, and insomnia. In rare instances, severe outcomes such as fulminant hepatitis were noted . -
Pharmacodynamic Interaction Studies:
Research examining the interaction between this compound and tyramine showed that while low doses of tyramine did not provoke significant blood pressure increases during this compound administration, higher doses did lead to notable hypertensive responses . This highlights the importance of monitoring dietary intake in patients undergoing treatment with this medication.
Summary of Research Findings
特性
IUPAC Name |
5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-3-2-4-9(5-8)12-6-10(7-13)15-11(12)14/h2-5,10,13H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUNKHLAEDCYJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(OC2=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865478 | |
Record name | Toloxatone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This medication is a reversible inhibitor of monoamine oxidase type-A (also known as RIMA). MAO-A can be found in norepinephrinergic and serotonergic neurons and regulates the metabolism of serotonin and catecholamines, allowing for increased circulation in the synaptic cleft. Traditional monoamine oxidase inhibitors irreversibly inhibit monoamine oxidase and therefore, side effects, drug interactions, and food interactions persist as long as 2-3 weeks after discontinuing toloxatone. The elevation of serotonin and norepinephrine levels occurs rapidly after medication administration. However, the therapeutic relief of depressive symptoms requires weeks of daily treatment to observe results. Selective and reversible MAO-A inhibitors are more effective in treating major depression without several of the drug and food interactions associated with traditional monoamine oxidase inhibitors. | |
Record name | Toloxatone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09245 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
29218-27-7 | |
Record name | Toloxatone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29218-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Toloxatone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029218277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toloxatone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09245 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Toloxatone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Toloxatone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLOXATONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T206015T5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。